3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2,4-difluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c21-15-6-7-17(16(22)12-15)30(28,29)24-10-8-20(9-11-24)18(26)25(19(27)23-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDGENQKHAACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
Molecular Architecture
The target compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with:
- C3 position : Benzyl group (electron-rich aromatic substituent)
- C8 position : 2,4-Difluorophenylsulfonyl moiety (strong electron-withdrawing group)
This combination creates unique synthetic challenges:
Synthetic Route Development
Route 1: Sequential Functionalization of Spiro Core
Spirocyclic Core Synthesis
Adapting methods from CN110818712A, the 1,3,8-triazaspiro[4.5]decane-2,4-dione base is prepared via:
Reaction Sequence:
- Cyclocondensation
Diethyl oxalate (1.0 eq) + Urea (1.2 eq) → Ethyl oxamate intermediate
Conditions: MeOH, 25°C, 2h (Conversion: 98% by HPLC)
- Spirocyclization
Intermediate + Ammonium carbonate (0.8 eq) → Spiro[4.5]decane core
Conditions: HCl (3.0 eq), 40°C, 24h (Yield: 91.9% in Example 1)
Key Optimization Data (Table 1):
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Urea Equiv | 1.0-1.5 | 1.2 | +14% |
| NH₄HCO₃ Equiv | 0.5-1.2 | 0.8 | +9% |
| HCl Concentration | 2-4 eq | 3 eq | +22% |
C3 Benzylation
Method A: Alkylation
- Reagent: Benzyl bromide (1.5 eq)
- Base: K₂CO₃ (2.0 eq)
- Solvent: DMF, 60°C, 8h
- Yield: 84% (HPLC purity 98.7%)
Method B: Reductive Amination
- Carbonyl precursor: 3-Oxo derivative
- Reagent: Benzylamine (2.0 eq) + NaBH₄ (1.2 eq)
- Solvent: THF/MeOH (4:1), 0°C→RT
- Yield: 76% (Requires chiral separation)
N8 Sulfonylation
Critical Reaction Parameters:
- Sulfonyl chloride: 2,4-Difluorobenzenesulfonyl chloride (1.3 eq)
- Base: Et₃N (2.5 eq) vs. DBU (1.8 eq) comparative study
- Solvent screening (Table 2):
| Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N8:N3) |
|---|---|---|---|---|
| DCM | 25 | 24 | 68 | 4.1:1 |
| THF | 40 | 12 | 79 | 5.3:1 |
| MeCN | 60 | 6 | 89 | 8.7:1 |
| DMF | 80 | 4 | 83 | 6.9:1 |
Optimal conditions: MeCN, 60°C, 6h (89% isolated yield)
Route 2: Convergent Assembly via Suzuki Coupling
Alternative approach modifies the spiro core through late-stage cross-coupling:
Key Steps:
- Introduce boronic ester at C8 position
- Suzuki-Miyaura coupling with 2,4-difluorobenzenesulfonyl chloride
- Simultaneous benzyl group installation via Pd-mediated C-N coupling
Advantages:
- Avoids regioselectivity issues in sulfonylation
- Enables parallel synthesis of analogs
Challenges:
- Requires air-sensitive catalysts (Pd(PPh₃)₄)
- Lower overall yield (72% vs 89% in Route 1)
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials (Table 3)
| Component | Route 1 Cost/kg | Route 2 Cost/kg |
|---|---|---|
| Diethyl oxalate | $12.40 | $14.20 |
| 2,4-DFBSCl | $245.00 | $231.00 |
| Pd catalysts | N/A | $1,120.00 |
| Total Raw Material Cost | $317.40 | $1,365.20 |
Advanced Characterization Data
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d6):
- δ 7.85 (dd, J=8.4, 2.1 Hz, 2H, SO₂Ar-H)
- δ 7.32-7.28 (m, 5H, Bn-H)
- δ 4.22 (s, 2H, CH₂-Bn)
- δ 3.91 (d, J=12.8 Hz, 2H, Spiro-H)
HRMS (ESI+): Calcd for C₂₀H₁₈F₂N₃O₄S [M+H]⁺: 438.1024 Found: 438.1021
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or sulfoxide.
Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be effective in treating certain diseases, particularly those involving enzyme dysregulation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylsulfonyl group is particularly important for binding to these targets, while the spirocyclic core provides structural rigidity. This combination allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The biological activity of spiro[4.5]decane-2,4-dione derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups: The 2,4-difluorophenylsulfonyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., phenyl or benzyl groups) due to fluorine’s electronegativity .
- Receptor Specificity : RS102221’s 5-HT2C antagonism highlights how bulky sulfonamide groups at position 8 influence receptor selectivity, whereas the target compound’s difluorophenylsulfonyl group may favor different targets .
- Therapeutic Potential: The WASp-targeting compound #13 demonstrates substituent-dependent cellular effects (e.g., anti-migratory activity), suggesting the target compound’s difluorophenylsulfonyl group could similarly modulate protein interactions .
Pharmacological and Enzymatic Activity
Prolyl Hydroxylase Domain (PHD) Inhibition
Compounds 11–16 () with varied substituents at positions 3 and 8 were assayed for PHD2/PHD3 inhibition. For example:
- Compound 11 : Unsubstituted spiro core showed moderate PHD2 inhibition.
- The target compound’s 2,4-difluorophenylsulfonyl group may improve PHD binding compared to simpler aryl groups, though direct assay data is lacking.
Anticancer Activity
WASp-targeting SMC #13 () inhibited malignant hematopoietic cell proliferation in vivo via WASp degradation. The target compound’s sulfonyl group may similarly disrupt protein interactions but with distinct selectivity due to fluorine substitution .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility: Fluorine atoms in the target compound likely reduce logP (increasing hydrophilicity) compared to non-fluorinated analogs like RS102221 .
Biological Activity
3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021117-65-6) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 435.4 g/mol
The compound's structural features include a triazaspirodecane core and a difluorophenylsulfonyl group, which are critical for its biological interactions.
Research indicates that this compound functions primarily as an enzyme inhibitor . It has been shown to interact with specific targets within the prolyl hydroxylase (PHD) family of enzymes. These interactions can lead to significant biological effects, including the modulation of erythropoietin (EPO) levels in vivo, which is crucial for red blood cell production and may have implications for treating anemia .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of the PHD family of enzymes. Studies have demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibit robust inhibition profiles against PHDs. This inhibition is associated with increased EPO levels and potential therapeutic applications in conditions such as anemia .
Anticancer Potential
Recent studies suggest that compounds within this structural class may also exhibit anticancer properties. The ability to inhibit specific enzymes involved in tumor progression could position this compound as a candidate for further investigation in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Lacks difluorophenylsulfonyl group | Different inhibition profile |
| 8-((2,4-Difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Lacks benzyl group | Altered binding affinity |
The unique combination of both the benzyl and difluorophenylsulfonyl groups in this compound enhances its potential to interact with multiple biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in preclinical settings:
- Study on Prolyl Hydroxylase Inhibition : A study demonstrated that derivatives of triazaspiro compounds effectively inhibited PHD enzymes leading to increased EPO production in animal models .
- Antitumor Activity Assessment : In vitro assays indicated that this compound exhibited cytotoxic effects against various cancer cell lines through enzyme inhibition pathways.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting the spirocyclic intermediate with 2,4-difluorophenylsulfonyl chloride in dichloromethane (DCM) at 0–25°C for 16–24 hours .
- Benzylation : Introducing the benzyl group via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .
- Purification : Column chromatography (silica gel, DCM/methanol 9:1) or recrystallization from THF/hexane mixtures .
Q. Critical Parameters :
- Temperature Control : Exothermic sulfonylation requires gradual reagent addition to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency compared to non-polar alternatives .
- Catalyst Use : Triethylamine (TEA) as a base improves sulfonylation yields by neutralizing HCl byproducts .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the spirocyclic core and sulfonyl/benzyl substituents. Monoclinic crystal systems (e.g., P2₁/c) are common for similar triazaspiro compounds, with unit cell parameters a ≈ 6.17 Å, b ≈ 17.46 Å, c ≈ 15.14 Å .
- Spectroscopy :
Validation Tip : Cross-reference experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How do substituents on the benzyl and sulfonyl groups influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Insights :
- Sulfonyl Group : Fluorine substitution at 2,4-positions enhances metabolic stability and target binding (e.g., 2,4-difluoro vs. 3-trifluoromethylphenyl reduces off-target interactions) .
- Benzyl Group : Electron-withdrawing substituents (e.g., 4-Cl) increase potency in enzyme inhibition assays by 30–50% compared to unsubstituted analogs .
Q. Experimental Design :
Systematic Substitution : Synthesize derivatives with varied substituents (e.g., 2,4-difluoro vs. 4-Cl-phenylsulfonyl).
In Vitro Assays : Compare IC₅₀ values against target enzymes (e.g., kinases, proteases).
Computational Docking : Map substituent effects to binding pocket interactions (e.g., fluorine’s role in hydrophobic contacts) .
Data Contradiction Example : Higher in vitro potency of 2,4-difluoro derivatives may not translate to in vivo efficacy due to bioavailability limitations. Address this via logP optimization .
Q. How can discrepancies between computational predictions and experimental biological data be resolved?
Methodological Answer: Common Sources of Discrepancies :
- Solvent Effects : Docking models often neglect solvation; validate with MD simulations incorporating explicit water molecules .
- Conformational Flexibility : Spirocyclic cores may adopt multiple conformations not captured in rigid docking. Use ensemble docking approaches .
Case Study : A predicted high-affinity binding mode (ΔG = -9.8 kcal/mol) may show poor experimental IC₅₀ due to unmodeled protein dynamics. Remedy by:
- Alchemical Free Energy Calculations : Quantify binding energy differences between conformers.
- Crystallographic Validation : Co-crystallize the compound with the target protein to resolve binding poses .
Q. What strategies improve pharmacokinetic properties of derivatives?
Methodological Answer:
- logP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP from >3 (high lipophilicity) to 1–3 for better solubility .
- Metabolic Stability : Replace labile esters with amides or heterocycles (e.g., pyridine rings) to resist CYP450 oxidation .
- Prodrug Design : Mask acidic sulfonyl groups as esters for enhanced oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
